N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline
Description
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxole derivatives, which are characterized by a benzene ring fused with a dioxole ring
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H10N2O4/c17-16(18)12-7-14-13(19-9-20-14)6-10(12)8-15-11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
XEQQXDGJVCIHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3)[N+](=O)[O-] |
solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with aniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imine moiety can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-1,3-benzodioxole-5-carbaldehyde
- Aniline derivatives
- Benzodioxole derivatives
Uniqueness
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE stands out due to its combination of a nitro group, benzodioxole ring, and imine bond
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
